molecular formula C5H4F3N3O B13095727 1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one CAS No. 522634-27-1

1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one

Cat. No.: B13095727
CAS No.: 522634-27-1
M. Wt: 179.10 g/mol
InChI Key: FUJKWHHUGSJIKA-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one is a fluorinated organic compound that features a trifluoromethyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one typically involves the reaction of 1,1,1-trifluoroacetone with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the triazole ring can interact with enzyme active sites. This dual functionality allows the compound to inhibit enzyme activity and disrupt biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-(1H-1,2,4-triazol-1-yl)propan-2-one is unique due to its specific combination of a trifluoromethyl group and a triazole ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high chemical stability and biological activity.

Properties

CAS No.

522634-27-1

Molecular Formula

C5H4F3N3O

Molecular Weight

179.10 g/mol

IUPAC Name

1,1,1-trifluoro-3-(1,2,4-triazol-1-yl)propan-2-one

InChI

InChI=1S/C5H4F3N3O/c6-5(7,8)4(12)1-11-3-9-2-10-11/h2-3H,1H2

InChI Key

FUJKWHHUGSJIKA-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CC(=O)C(F)(F)F

Origin of Product

United States

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